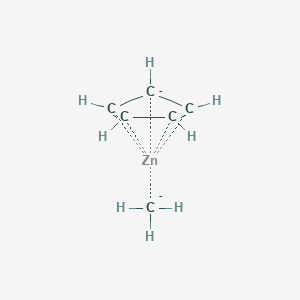
Rubidiumformiat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of rubidium compounds often involves high-temperature reactions or solution-based methods. For example, the synthesis of rubidium superoxide involved a solution method followed by a reaction process under cooling conditions, indicating a potential pathway for synthesizing rubidium formate under specific conditions (Astuti et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of rubidium compounds reveals diverse coordination environments and structural motifs. For instance, the crystal structure of a rubidium zinc hydrogen phosphate demonstrated a three-dimensional framework built from spiral chains of alternating tetrahedra, suggesting that rubidium formate might also exhibit unique structural features (Jensen et al., 2000).
Chemical Reactions and Properties
Rubidium compounds participate in various chemical reactions, highlighting the reactivity of rubidium ions in different environments. The study of rubidium aryloxides, for example, provided insights into the reactivity of rubidium with organic ligands, which could be relevant for understanding rubidium formate's behavior in organic synthesis or as a catalyst (Boyle et al., 2013).
Physical Properties Analysis
The physical properties of rubidium compounds, such as their electroconductive behavior, are influenced by their crystal structures and the presence of rubidium ions. Rubidium pyrophosphate, modified by divalent cations, showed specific temperature and concentration dependences of rubidium-cation conductivity, which could suggest similar properties for rubidium formate in applications requiring ion conductivity (Marks et al., 2000).
Wissenschaftliche Forschungsanwendungen
CO2-Nutzung
Rubidiumformiat spielt eine entscheidende Rolle bei der elektrochemischen Reduktion von CO2 zu Formiat . Dieser Prozess steht im Einklang mit dem Bestreben, CO2 als erneuerbaren Ausgangsstoff in Carbon Capture and Utilization (CCU) oder Carbon Capture and Storage (CCS) -Prozessen zu nutzen .
Formiat-zu-Oxalat-Kupplungsreaktion (FOCR)
Formiat kann durch die Kupplung von zwei Formiaten in einer Formiat-zu-Oxalat-Kupplungsreaktion (FOCR) in Oxalat (und anschließend Oxalsäure) umgewandelt werden . Diese Reaktion wird seit über 175 Jahren untersucht und findet breite industrielle Anwendung .
Umfassende Nutzung von Rubidium-Erzressourcen
Ein neuartiges Verfahren zur umfassenden Nutzung von Rubidium-Erzressourcen beinhaltet Mineraldissoziation, selektives Auslaugen und Entkieselung . This compound kann über dieses Verfahren aus Rubidium-Erz gewonnen werden .
Pharmazeutische Anwendungen
This compound kann bei der Herstellung von Arzneimitteln verwendet werden . Es kann in vielen Standardqualitäten hergestellt werden, darunter Mil Spec (Militärqualität); ACS, Reagenz und Technische Qualität; Lebensmittel-, Landwirtschafts- und Pharmaqualität; Optische Qualität, USP und EP/BP (Europäisches Arzneibuch/Britisches Arzneibuch) .
Herstellung von Rubidiumchlorid
This compound kann in Rubidiumchlorid umgewandelt werden . Rubidiumchlorid kann zur Herstellung von Schlaftabletten, Beruhigungsmitteln und zur Behandlung von bipolarer Störung verwendet werden .
High-Tech-Bereich
Das Verfahren zur Gewinnung von Rubidium aus Erzen hat aufgrund der zunehmenden Anwendung von Rubidium im High-Tech-Bereich viel Aufmerksamkeit erregt .
Wirkmechanismus
Target of Action
Rubidium formate, like other rubidium compounds, primarily targets the potassium ion channels in cells . Rubidium ions (Rb+) are known to be biochemical analogs of potassium ions (K+), and they can replace K+ in many biological systems .
Mode of Action
Rubidium formate interacts with its targets by replacing potassium ions in the sodium-potassium ion exchange pumps present in cell membranes . This replacement is due to the similar ionic radii and charge of rubidium and potassium ions . In the context of formate, it is known to decompose into hydride (H-) and CO2 .
Biochemical Pathways
Rubidium formate affects the potassium transport pathways in cells . By replacing potassium ions, rubidium can alter the normal functioning of these pathways, potentially affecting a variety of cellular processes that depend on potassium homeostasis . Formate, on the other hand, is a key intermediate in CO2 utilization .
Pharmacokinetics
Rubidium ions are known to be rapidly taken up by cells and excreted via the kidneys, similar to potassium ions . The pharmacokinetics of formate would depend on its metabolic conversion and excretion, which can vary based on the specific biological system .
Result of Action
The molecular and cellular effects of rubidium formate’s action are largely dependent on the specific biological context. In general, the replacement of potassium ions by rubidium can affect cellular processes that depend on potassium, potentially leading to altered cell function . The action of formate can lead to the production of CO2 and hydride .
Action Environment
The action, efficacy, and stability of rubidium formate can be influenced by various environmental factors. For instance, the presence of other ions, particularly potassium, can affect the degree to which rubidium ions can replace potassium ions in biological systems . The pH and temperature of the environment can also influence the stability and reactivity of formate .
Safety and Hazards
Zukünftige Richtungen
Rubidium atoms are used in academic research, including the development of quantum-mechanics-based computing devices, a future application with potential for relatively high consumption of rubidium . Quantum computing research uses ultracold rubidium atoms in a variety of applications . Quantum computers, which have the ability to perform more complex computational tasks than traditional computers by calculating in two quantum states simultaneously, were under development with potential for entering the experimental phase by 2025 .
Eigenschaften
IUPAC Name |
rubidium(1+);formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Rb/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMBPNXOLRMVGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90883980 | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.485 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3495-35-0 | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formic Acid Rubidium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the size of the alkali metal cation influence the crystal structure of alkali-metal formates?
A1: The research on alkali-metal formates, including Rubidium formate and Cesium formate, investigates the impact of cation size on their crystal structures. [] By comparing the structures of different alkali-metal formates, researchers can analyze how the ionic radius of the cation affects the arrangement of formate ions within the crystal lattice. This analysis provides valuable insights into the structure-property relationships of this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1264422.png)
![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)

